molecular formula C5H11NO3 B7938836 3-(Methoxyamino)-butanoic acid

3-(Methoxyamino)-butanoic acid

Cat. No.: B7938836
M. Wt: 133.15 g/mol
InChI Key: KEDLQVOYSURDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxyamino)-butanoic acid is an organic compound with the molecular formula C5H11NO3 It is a derivative of butanoic acid, where a methoxyamino group is attached to the third carbon atom of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxyamino)-butanoic acid typically involves the reaction of butanoic acid derivatives with methoxyamine. One common method is the esterification of butanoic acid followed by the introduction of the methoxyamino group through nucleophilic substitution. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes followed by controlled nucleophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxyamino)-butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyamino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert the methoxyamino group to primary amines.

    Substitution: The methoxyamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are commonly employed to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitroso compounds.

    Reduction: Primary amines.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methoxyamino)-butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Methoxyamino)-butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyamino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may participate in covalent modification of proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethoxy)butanoic acid: Similar in structure but with a methoxymethoxy group instead of a methoxyamino group.

    3-(Methylamino)butanoic acid: Contains a methylamino group instead of a methoxyamino group.

Uniqueness

3-(Methoxyamino)-butanoic acid is unique due to the presence of the methoxyamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methoxyamino group can participate in specific interactions and reactions that are not possible with other functional groups, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-(methoxyamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-4(6-9-2)3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDLQVOYSURDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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